molecular formula C12H15N3O B138732 4-(2-Keto-1-benzimidazolinyl)piperidine CAS No. 20662-53-7

4-(2-Keto-1-benzimidazolinyl)piperidine

Cat. No. B138732
CAS RN: 20662-53-7
M. Wt: 217.27 g/mol
InChI Key: BYNBAMHAURJNTR-UHFFFAOYSA-N
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Patent
US04012514

Procedure details

A mixture of 1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine (0.56 g) in chloroform (12 ml) and manganese dioxide (4.4 g) was stirred for 1.5 hours under ice-cooling. Filtration of inorganic materials and concentration of the filtrate afforded 1-[4-fluorophenyl)-4-oxo-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine as pale yellow crystalline materials. M.P. 167 - 170° C.
Name
1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
4.4 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
FC1C=CC(C(O)C=CC[N:12]2[CH2:17][CH2:16][CH:15]([N:18]3[C:22]4[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=4[NH:20][C:19]3=[O:27])[CH2:14][CH2:13]2)=CC=1>C(Cl)(Cl)Cl.[O-2].[O-2].[Mn+4]>[O:27]=[C:19]1[N:18]([CH:15]2[CH2:14][CH2:13][NH:12][CH2:17][CH2:16]2)[C:22]2[CH:23]=[CH:24][CH:25]=[CH:26][C:21]=2[NH:20]1 |f:2.3.4|

Inputs

Step One
Name
1-[4-(p-fluorophenyl)-4-hydroxy-2-butenyl]-4-(2-keto-1-benzimidazolinyl)piperidine
Quantity
0.56 g
Type
reactant
Smiles
FC1=CC=C(C=C1)C(C=CCN1CCC(CC1)N1C(NC2=C1C=CC=C2)=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
4.4 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 1.5 hours under ice-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
Filtration of inorganic materials and concentration of the filtrate

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
O=C1NC2=C(N1C1CCNCC1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.